7-Hydroxy-3-(2-methoxy-phenyl)-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one
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Overview
Description
“7-Hydroxy-3-(2-methoxy-phenyl)-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one” is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a chromen-4-one core with various substituents, makes it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-Hydroxy-3-(2-methoxy-phenyl)-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxy group: Hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Substitution reactions: Introduction of the methoxy-phenyl and piperidin-1-ylmethyl groups through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The methoxy and piperidin-1-ylmethyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, aryl halides, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
In biological research, chromen-4-one derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, and signaling pathway regulators. This compound may exhibit similar biological activities.
Medicine
Medicinally, compounds with similar structures have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties. This compound may hold promise in these therapeutic areas.
Industry
In industry, such compounds can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of “7-Hydroxy-3-(2-methoxy-phenyl)-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one” would depend on its specific biological target. Generally, chromen-4-one derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The hydroxy and methoxy groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Natural compounds with a similar chromen-4-one core.
Coumarins: Another class of compounds with a related structure.
Synthetic analogs: Other synthetic derivatives with different substituents.
Uniqueness
The uniqueness of “7-Hydroxy-3-(2-methoxy-phenyl)-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one” lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
7-hydroxy-3-(2-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-15-7-5-6-12-24(15)13-18-20(25)11-10-17-22(26)19(14-28-23(17)18)16-8-3-4-9-21(16)27-2/h3-4,8-11,14-15,25H,5-7,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACICCXCUFOEWRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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